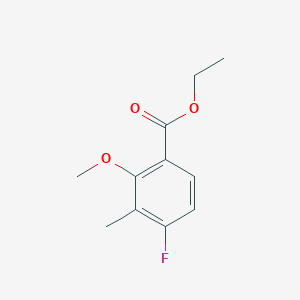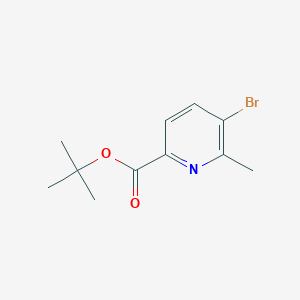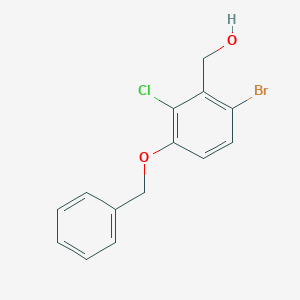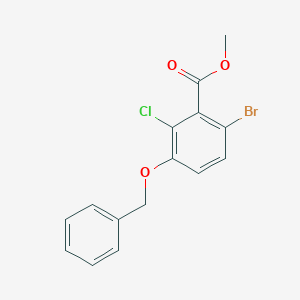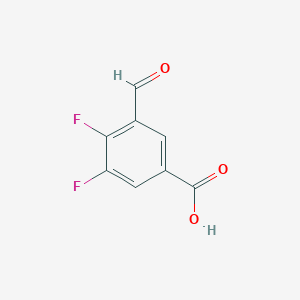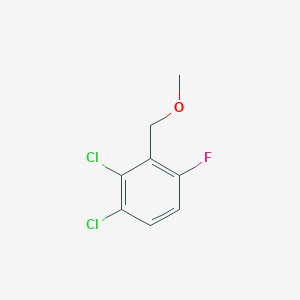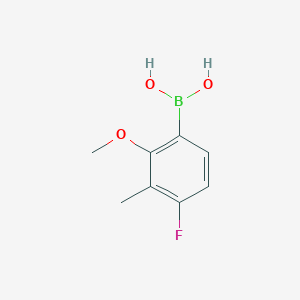
(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” is a chemical compound with the molecular formula C8H10BFO3 . It has a molecular weight of 183.97 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H10BFO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, boronic acids are generally known to participate in various types of reactions. These include Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds, and reactions with diols and alpha-hydroxy ketones .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid has a wide range of scientific research applications. It is used in drug discovery, enzyme inhibition, and material synthesis. In drug discovery, this compound is used to identify potential drug targets and to screen for new drugs. In enzyme inhibition, this compound is used to inhibit enzymes involved in a variety of biological processes. In material synthesis, this compound is used to synthesize a variety of materials, such as polymers and nanomaterials.
Mécanisme D'action
Target of Action
(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid is a boronic acid derivative. Boronic acids are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in the functionalization of the compound, allowing it to interact with other molecules in a chemical reaction .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, facilitating the formation of carbon-carbon bonds . The compound’s boron moiety can be converted into a broad range of functional groups, enabling it to participate in various biochemical pathways .
Pharmacokinetics
Boronic acids are generally known for their stability, which can influence their absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of a catalyst, the pH of the environment, and the temperature . Additionally, the stability of boronic acids can be influenced by exposure to air and moisture .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (4-Fluoro-2-methoxy-3-methylphenyl)boronic acid in lab experiments is its ability to form stable complexes with a variety of compounds. This makes it an ideal reagent for a variety of scientific research applications. However, this compound is also limited in that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for (4-Fluoro-2-methoxy-3-methylphenyl)boronic acid research. These include developing new synthesis methods, exploring new applications for this compound, and studying the biochemical and physiological effects of this compound. Additionally, research into the mechanism of action of this compound could lead to a better understanding of its effects on biological processes. Finally, further research into the advantages and limitations of this compound could lead to new ways to use it in lab experiments.
Méthodes De Synthèse
(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid can be synthesized by a variety of methods, including the reaction of methylmagnesium bromide with 4-fluorophenol, the reaction of 4-fluorophenol with boron trichloride, and the reaction of 4-fluorophenol with boron tribromide. All of these methods involve the reaction of a boron compound with 4-fluorophenol to form this compound. The reaction of 4-fluorophenol with boron trichloride is the most commonly used method, as it is the simplest and most cost-effective.
Safety and Hazards
Propriétés
IUPAC Name |
(4-fluoro-2-methoxy-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVRWGFWTWBOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

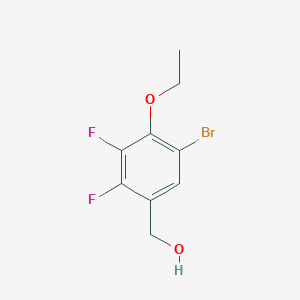



![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)


